trans-2-(Hydroxymethyl)cyclobutanol
Description
The study of cyclic compounds is a cornerstone of organic chemistry, and among them, four-membered ring structures hold a unique position. The inherent strain in the cyclobutane (B1203170) ring imparts distinct reactivity and conformational properties, making its derivatives, such as trans-2-(Hydroxymethyl)cyclobutanol, valuable subjects of research and application.
Structure
3D Structure
Properties
Molecular Formula |
C5H10O2 |
|---|---|
Molecular Weight |
102.13 g/mol |
IUPAC Name |
(1R,2S)-2-(hydroxymethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C5H10O2/c6-3-4-1-2-5(4)7/h4-7H,1-3H2/t4-,5+/m0/s1 |
InChI Key |
VSYWGNKHUGJYOX-CRCLSJGQSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1CO)O |
Canonical SMILES |
C1CC(C1CO)O |
Origin of Product |
United States |
Synthetic Methodologies for Trans 2 Hydroxymethyl Cyclobutanol and Its Derivatives
Cycloaddition Reactions in Cyclobutane (B1203170) Scaffold Construction
Cycloaddition reactions are powerful tools for the formation of cyclic compounds, involving the joining of two or more unsaturated molecules to form a ring. organicreactions.org Among these, [2+2] cycloadditions are the most direct route to cyclobutane rings. nih.gov These reactions can be initiated by light (photochemical) or promoted by high pressure or catalysts.
Photochemical [2+2] Cycloadditions
Photochemical [2+2] cycloadditions are a cornerstone in the synthesis of cyclobutane-containing compounds. researchgate.net These reactions involve the excitation of an alkene to a reactive state by light, which then reacts with another alkene to form the four-membered ring. fiveable.me This method is advantageous for creating strained ring systems under mild conditions. fiveable.melibretexts.org
Intramolecular [2+2] photocycloaddition reactions are particularly useful for constructing annulated cyclobutanes, where the cyclobutane ring is fused to another ring system. acs.org This approach offers superior regiocontrol and often enhanced chemo- and diastereoselectivity compared to its intermolecular counterpart. acs.org The reaction involves irradiating a molecule containing two tethered alkene functionalities, leading to the formation of a bicyclic product. acs.orgacs.org The length and nature of the tether play a crucial role in the feasibility and outcome of the reaction. For instance, in the synthesis of bicyclo[4.2.0]octanes, a common structural motif in natural products, a cyclopentane-type tether with a cleavable bond has been successfully employed. acs.org
A notable application of this strategy is the synthesis of complex polycyclic systems, such as ladderane-type structures. acs.org For example, the intramolecular [2+2] photocycloaddition of a diolefin can yield a cyclobutane which can then be further manipulated. acs.org In some cases, the resulting cyclobutane ring is not the final target but serves as a strategic intermediate that can be opened to access other ring systems. acs.org
Table 1: Examples of Intramolecular [2+2] Photocycloadditions
| Substrate Type | Product Type | Key Features |
|---|---|---|
| Diolefins | Annulated Cyclobutanes | High regiocontrol and diastereoselectivity. acs.org |
| Cyclic 1,2-dichloroalkenes | Fused Cyclobutanes | Used in the synthesis of caged hydrocarbons. acs.org |
| 1,6-Heptadienes | Bicyclic Systems | Preferred substrate class for Cu(I)-catalyzed intramolecular reactions. acs.org |
Intermolecular [2+2] photocycloadditions involve the reaction of two separate alkene molecules. acs.org When the two alkenes are identical, the reaction is termed a photodimerization. acs.org Historically, the photodimerization of compounds like thymoquinone (B1682898) and cinnamic acid were among the first [2+2] photocycloadditions discovered. acs.org These reactions often occur in the solid state or in solution upon exposure to sunlight or UV light. acs.org
Cross-cycloaddition, the reaction between two different alkenes, allows for the creation of a wider variety of cyclobutane structures. acs.org A key challenge in intermolecular reactions is controlling the regioselectivity, which determines the relative orientation of the substituents on the resulting cyclobutane ring (head-to-head vs. head-to-tail). acs.org Using one of the alkenes in excess can help to favor the formation of the desired cross-cycloaddition product over the dimerization product. acs.org The stereoselectivity of these reactions can often be controlled through the use of chiral auxiliaries, leading to enantiopure cyclobutane derivatives. rsc.org
Transition metal catalysis has emerged as a powerful tool to influence the course of [2+2] photocycloaddition reactions. researchgate.net Copper(I) salts, in particular, have proven to be effective catalysts for these transformations, often enabling reactions that are otherwise inefficient or unselective. acs.orgnih.gov The mechanism is thought to involve the formation of a complex between the copper(I) catalyst and the two alkene partners, which facilitates the concerted formation of the cyclobutane ring. acs.org This approach is especially valuable for the photodimerization of alkenes and intramolecular cycloadditions of 1,6-dienes. acs.org
Metal catalysis can also expand the scope of accessible cyclobutane structures. For instance, various transition metals, including ruthenium, cobalt, nickel, and rhodium, have been used to catalyze the [2+2] cycloaddition between bicyclic alkenes and alkynes, providing an efficient route to cyclobutene (B1205218) rings. benthamscience.comstackexchange.com These reactions often proceed through the formation of a metallacyclopentene intermediate followed by reductive elimination. researchgate.net
High-Pressure Mediated [2+2] Cycloadditions
High-pressure conditions (hyperbaric reactions), typically in the range of 10 to 15 kbar, offer a valuable alternative for effecting [2+2] cycloadditions, particularly for substrates that are unreactive under conventional thermal or photochemical conditions. ru.nl The application of high pressure can accelerate the reaction rate and influence the stereochemical outcome. ru.nlacs.org
A notable example is the synthesis of a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols. ru.nl The key step in this synthesis was a hyperbaric [2+2] cycloaddition between sulfonyl allenes and benzyl (B1604629) vinyl ether. ru.nl This approach allowed for the creation of cyclobutane scaffolds with multiple points for diversification, demonstrating the utility of high-pressure cycloadditions in medicinal chemistry for generating novel molecular frameworks. ru.nl The reaction between sulfonyl allenes and benzyl vinyl ether likely proceeds through a dipolar mechanism. ru.nl
Table 2: High-Pressure [2+2] Cycloaddition for Cyclobutanol (B46151) Derivatives
| Reactants | Product | Key Conditions |
|---|---|---|
| Sulfonyl allenes and benzyl vinyl ether | 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols | 15 kbar pressure, Et2O/CH2Cl2 solvent mixture. ru.nl |
| Difluoroallene and (Z)-β-deuteriostyrene | Fluorinated cyclobutanes | High pressure influences stereoselectivity. acs.org |
Formal [2+2] Cycloaddition Approaches Utilizing Specific Acetals
Formal [2+2] cycloadditions represent a class of reactions that yield cyclobutane products through a stepwise mechanism, rather than a concerted pericyclic pathway. These reactions often involve the use of specific acetals or their equivalents.
One such approach is the organocatalytic formal [2+2] cycloaddition, which can be initiated by a vinylogous Friedel-Crafts alkylation. rsc.org This method utilizes tandem iminium-enamine activation of enals to produce pyrrole-functionalized cyclobutanes with high levels of regio-, diastereo-, and enantiocontrol. rsc.org Another strategy combines aminocatalysis with hydrogen-bonding activation to achieve formal enantioselective organocatalyzed [2+2] cycloadditions. nih.gov
In a different vein, the reaction of silyl (B83357) enol ethers with α,β-unsaturated compounds in the presence of a Lewis acid can lead to cyclobutanes through a stepwise Michael-Aldol mechanism. harvard.edu The stability of the intermediates in these reactions is crucial for their success. harvard.edu Ketenes are also valuable substrates for thermal [2+2] cycloadditions due to their linear geometry and reduced steric hindrance. harvard.edu The reaction of a keteniminium salt, generated in situ, with an alkene is another effective method for constructing cyclobutane rings, including those found in 2'-substituted cyclobutyl nucleosides. nih.gov
Diradical Mechanisms in (2+2) Cycloaddition Pathways
The [2+2] cycloaddition is a fundamental reaction for constructing cyclobutane rings. While often photochemically induced, these reactions can also proceed through a stepwise mechanism involving a diradical intermediate. This is particularly relevant for the formation of substituted cyclobutanes where a concerted pathway may be sterically or electronically disfavored.
The formation of a cyclobutane ring via a diradical mechanism typically involves the reaction of two olefinic substrates. nih.gov In this process, a bond is formed between the two molecules, generating a 1,4-diradical intermediate. Subsequent radical combination then closes the ring to form the cyclobutane product. Density functional cluster model calculations have supported the diradical mechanism for the [2+2] cycloaddition of ethylene (B1197577) on a Si=Si dimer of a Si(100) surface, proceeding through a π-complex precursor and a singlet diradical intermediate. nih.gov The stereochemical outcome of these reactions, leading to either cis or trans products, is often dependent on the stability of the possible diradical intermediates and the dynamics of ring closure.
Recent advancements have highlighted non-classical [2+2] cycloaddition reactions that also proceed through a diradical mechanism. nih.gov In these cases, weak chemical bonds within a substrate can be broken to release ring strain, forming two alkyl radicals that then undergo cyclization with another substrate to yield the cyclobutane structure. nih.gov Group 15 biradicals of the type [E(μ-NR)]2 have also been shown to form planar 6π-electronic-4-membered heterocycles with open-shell singlet biradical character, which can then be used to form analogues of cyclopentane-1,3-diyl. rsc.org
Ring Expansion and Rearrangement Strategies
Alternative to cycloaddition reactions, the construction of the cyclobutane core can be achieved through ring expansion and skeletal rearrangement of smaller ring systems.
Rearrangements of Cyclopropylmethanols to Cyclobutanes
A well-established method for the synthesis of cyclobutanols involves the acid-catalyzed rearrangement of cyclopropylmethanols. This reaction proceeds via protonation of the hydroxyl group, followed by departure of water to generate a cyclopropylmethyl cation. This cation is notoriously unstable and readily undergoes rearrangement to the more stable cyclobutyl cation. Trapping of this cation by water then affords the corresponding cyclobutanol. The stereochemistry of the starting cyclopropylmethanol (B32771) can influence the stereochemical outcome of the cyclobutanol product. For the synthesis of trans-2-(hydroxymethyl)cyclobutanol, a suitably substituted cyclopropylmethanol would be required to direct the rearrangement to the desired product.
Skeletal Rearrangements Following Ring Opening
Skeletal rearrangements of larger ring systems can also provide access to cyclobutane derivatives. For instance, the Wolff rearrangement has been utilized to construct four-membered carbocycles through ring contraction. ntu.ac.uk Similarly, other rearrangement processes can lead to complex cyclobutenes. researchgate.net These strategies often involve the formation of a key intermediate that undergoes a predictable rearrangement to form the desired cyclobutane ring. The starting material for such a rearrangement would need to be carefully designed to incorporate the necessary functional groups and stereochemistry to ultimately yield this compound.
Divergent Synthetic Pathways to Difunctionalized Cyclobutanol Systems
The synthesis of difunctionalized cyclobutanes, such as those with both a hydroxymethyl and a hydroxyl group, often requires strategic approaches that allow for the introduction of different functional groups in a controlled manner.
Strategies for 1,2-Difunctionalized Cyclobutanes
The synthesis of 1,2-difunctionalized cyclobutanes is a significant area of research. acs.orgslideshare.net A divergent strategy allows for the creation of various derivatives from a common intermediate. acs.org This approach is particularly valuable for creating libraries of compounds for medicinal chemistry applications. acs.org For the synthesis of this compound, a key intermediate could be a cyclobutane with two functional groups that can be selectively manipulated. For example, a diester or a lactone could serve as a precursor, where one functional group is reduced to the hydroxymethyl group and the other is converted to the hydroxyl group. The stereochemistry would be established during the formation of the cyclobutane ring or through subsequent stereoselective transformations.
Sequential Functionalization Approaches
Sequential functionalization provides a powerful tool for the controlled synthesis of complex molecules. nih.govacs.org In the context of cyclobutane synthesis, this could involve the initial formation of a monofunctionalized cyclobutane, followed by the introduction of the second functional group. acs.orgrsc.org For example, a cyclobutanone (B123998) could be a starting point. Enantioselective reduction of the ketone would yield a cyclobutanol. rsc.org Subsequent C-H functionalization, guided by the existing hydroxyl group, could then be used to introduce the hydroxymethyl group at the C2 position with the desired trans stereochemistry. rsc.org This approach offers a high degree of control over the final structure.
| Compound Name |
| This compound |
| Ethylene |
| Cyclopropylmethanol |
| Cyclobutanol |
| Cyclobutanone |
| Abbreviation | Full Name |
| cis | Cis isomer |
| trans | Trans isomer |
| Si | Silicon |
| E | Pnictogen (e.g., P, As, Sb, Bi) |
| R | Alkyl or aryl substituent |
| N | Nitrogen |
Stereoselective Reduction of Cyclobutanone Precursors
The stereoselective reduction of a 2-substituted cyclobutanone is a critical step in accessing the trans-1,2-diol core of the target molecule. The choice of reducing agent and reaction conditions dictates the diastereomeric outcome, with significant research focused on maximizing the yield of the desired trans isomer.
The reduction of substituted cyclobutanones to their corresponding alcohols is a foundational transformation in organic synthesis. vub.bevub.ac.be However, unlike the well-studied reductions of cyclohexanones where stereoselectivity can often be reversed by changing the steric bulk of the hydride reagent, the reduction of 3-substituted cyclobutanones consistently shows a high preference for the formation of the cis-alcohol. vub.ac.beacs.org This outcome is observed irrespective of the hydride reagent's size, from small reagents like lithium borohydride (B1222165) (LiBH₄) to bulky ones like L-selectride. vub.bevub.ac.be
Computational studies using Density Functional Theory (DFT) suggest that this pronounced cis-selectivity arises from the hydride attacking the carbonyl from the face opposite to the substituent (anti-facial attack). vub.ac.be This trajectory is favored because it avoids torsional strain in the transition state, consistent with the Felkin-Anh model. vub.ac.be Both small and bulky reducing agents are predicted to attack from this less sterically congested face, leading to the cis product. vub.ac.be
Achieving the desired trans stereochemistry, therefore, requires alternative strategies. One successful approach involves the diastereoselective reduction of a β-hydroxy ketone precursor using specific chelation-controlled methods. The Narasaka-Prasad reduction, for example, employs a boron chelating agent with sodium borohydride (NaBH₄) to produce syn-diols, which in the context of a 2-hydroxyketone precursor would also lead to a cis-diol. wikipedia.orgnih.gov To obtain the trans (or anti) diol, a complementary method like the Evans-Saksena reduction, which uses a different boron reagent to facilitate intramolecular hydride delivery from the same face as the existing alcohol, would be necessary. wikipedia.org
In a practical application, researchers seeking to synthesize a trans-3-aminocyclobutanol derivative found that standard hydride reductants were poorly selective. acs.org However, they discovered that a biocatalytic approach using a ketoreductase (KRED) enzyme on an N-Boc-protected aminoketone precursor afforded the desired trans-aminoalcohol with excellent diastereoselectivity (~98:2 dr). acs.org This highlights the power of biocatalysis in overcoming challenges in stereoselective synthesis where traditional chemical methods fall short.
| Reducing Agent | Typical Diastereomeric Ratio (cis:trans) | Key Observations | Reference |
|---|---|---|---|
| LiBH₄ (Lithium borohydride) | Highly cis-selective | Small hydride reagent that shows high selectivity for the cis-alcohol. vub.be | vub.bevub.ac.be |
| LiAlH₄ (Lithium aluminum hydride) | Highly cis-selective (>90:10) | A small, reactive hydride that strongly favors attack from the less hindered face, yielding the cis product. vub.ac.be | vub.ac.be |
| L-selectride / K-selectride | Highly cis-selective | Bulky hydride reagents that, contrary to cyclohexanone (B45756) systems, still produce the cis-alcohol as the major product. vub.be | vub.bevub.ac.be |
| DIBAL-H (Diisobutylaluminium hydride) | Less selective than other hydrides, but still cis-dominant | Shows the lowest cis-selectivity among the common hydride reagents tested. vub.be | vub.be |
| Ketoreductase (KRED) on 3-aminoketone | Highly trans-selective (~2:98) | Biocatalytic reduction can provide access to the trans isomer with high selectivity where chemical methods fail. acs.org | acs.org |
Controlling the stereochemical outcome of nucleophilic additions to carbonyls is fundamental to synthetic chemistry. libretexts.org When a nucleophile adds to an asymmetric ketone, a new stereocenter is formed, and the geometry changes from trigonal planar to tetrahedral. libretexts.org The final configuration depends on which face of the carbonyl the nucleophile attacks. libretexts.orglibretexts.org
In non-enzymatic reactions, the stereochemistry is governed by factors like steric hindrance, electronic effects, and chelation. nih.govdiva-portal.org For cyclic ketones, the existing ring conformation can create a biased steric environment, favoring attack from the less hindered side. libretexts.org For instance, in the reduction of 3-substituted cyclobutanones, the substituent creates steric bulk on one face, leading to the preferential anti-facial attack that results in the cis-alcohol. vub.ac.be
Advanced methods exert control through the use of chiral auxiliaries or catalysts. nih.gov Ligand-controlled regiodivergent processes, for example, can steer a nucleophile to a specific position with high stereocontrol. nih.gov While many protocols focus on creating chiral secondary or tertiary alcohols from acyclic precursors, the principles apply to cyclic systems. nih.govdiva-portal.org The challenge with cyclobutanones lies in their unique strained 'butterfly' conformation, which influences the transition state energies for nucleophilic attack. vub.ac.be Achieving the trans configuration often requires overcoming the intrinsic preference for cis-addition, necessitating either a biocatalytic approach or a multi-step sequence involving inversion of stereochemistry. acs.org
Functional Group Interconversions and Derivatization Approaches
Once the cyclobutanol core is established, subsequent modifications are achieved through functional group interconversions (FGI), a set of tactical operations that convert one functional group into another. mit.eduimperial.ac.uk
In multi-step syntheses, hydroxyl groups are commonly protected to prevent unwanted reactions. Silyl ethers are a favored choice due to their stability and the variety of methods available for their removal. nih.govyoutube.com The stability of a silyl ether is largely dependent on the steric bulk of the silicon substituents, following the general trend: TMS (trimethylsilyl) < TES (triethylsilyl) < TBS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl). gelest.com
Deprotection is typically accomplished using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or acidic conditions. gelest.comresearchgate.net However, these methods can lack selectivity when multiple, differently substituted silyl ethers are present in a molecule. nih.gov For more delicate substrates, milder and more selective conditions have been developed.
Fluoride-Based Reagents : TBAF is a common reagent for cleaving most silyl ethers, though reaction conditions must be tailored. gelest.com Catalytic amounts of fluoride at neutral pH can also be effective and tolerate acid- or base-sensitive groups. organic-chemistry.org
Acidic Conditions : Aqueous acids or acetyl chloride in methanol (B129727) can effectively remove silyl ethers like TBS and TBDPS. organic-chemistry.org
Selective Reagents : For complex molecules, highly selective methods are preferred. For example, Wilkinson's catalyst in combination with catechol borane (B79455) can reductively deprotect a TES ether in the presence of more robust TBS or TIPS ethers. nih.govgelest.com Similarly, hafnium(IV) triflate has been shown to be a potent catalyst for chemoselective desilylation. organic-chemistry.org
The this compound scaffold serves as a versatile starting point for creating a library of derivatives. The two hydroxyl groups can be selectively oxidized or converted into better leaving groups (like tosylates or halides) to allow for nucleophilic substitution, introducing functionalities such as azides, nitriles, or amines. ub.eduvanderbilt.edu
Furthermore, the cyclobutane ring itself can be functionalized. Enantioselective organocatalyzed reactions on cyclobutanone precursors can install substituents at the α-position before the final reduction step. nih.gov For example, organocatalyzed aldol (B89426) reactions of 2-hydroxycyclobutanone with aromatic aldehydes proceed with high regioselectivity to give 2,2-disubstituted products. nih.gov Radical-mediated ring-opening of cyclobutanols provides another pathway to γ-substituted ketones, effectively using the ring strain to drive functionalization. epa.gov These methods allow for the elaboration of the simple diol into more complex molecules with diverse biological or material properties. nih.gov
Transition Metal-Catalyzed Syntheses Involving Cyclobutane Intermediates
Transition metal catalysis offers powerful and efficient routes to cyclobutane-containing molecules. These methods are often characterized by high atom economy and stereoselectivity. nih.govmdpi.com
A primary strategy for constructing the cyclobutane core is the [2+2] cycloaddition reaction. nih.govelsevierpure.com Transition metals such as copper, rhodium, and gold can catalyze the cycloaddition of alkenes, allenes, or enynes to form substituted cyclobutanes, often with high levels of stereocontrol. nih.govresearchgate.net For example, copper(I)-catalyzed intramolecular [2+2] photocycloaddition is a key step in the synthesis of several natural products containing the bicyclo[3.2.0]heptane skeleton, which can be further elaborated. acs.org
Transition metals also play a crucial role in the rearrangement of strained rings. The activation of C-C bonds in cyclopropane (B1198618) derivatives by transition metals to form metallacyclobutane intermediates is a well-established process. wikipedia.org Similar principles apply to cyclobutanone derivatives. For instance, rhodium(I) and gold(I) catalysts can mediate the [4+2] and [4+4] cycloadditions of furan-fused cyclobutanones by activating a C-C bond, leading to complex polycyclic lactams. nih.gov Ring-expansion reactions of cyclobutanols or cyclobutanones, promoted by metals like ruthenium or rhodium, can also be used to access larger ring systems like cyclopentanones. ugent.be These catalytic transformations showcase the utility of cyclobutane intermediates as versatile building blocks in modern organic synthesis. acs.orgresearchgate.net
Compound Name Reference Table
| Abbreviation / Trivial Name | Systematic Name |
|---|---|
| TBAF | Tetrabutylammonium fluoride |
| TBS / TBDMS | tert-Butyldimethylsilyl |
| TBDPS | tert-Butyldiphenylsilyl |
| TES | Triethylsilyl |
| TIPS | Triisopropylsilyl |
| TMS | Trimethylsilyl |
| DIBAL-H | Diisobutylaluminium hydride |
| LiAlH₄ | Lithium aluminum hydride |
| NaBH₄ | Sodium borohydride |
| LiBH₄ | Lithium borohydride |
| KRED | Ketoreductase |
| Boc | tert-Butoxycarbonyl |
| DMSO | Dimethyl sulfoxide |
Metal-Catalyzed Cycloisomerization Reactions
Metal-catalyzed cycloisomerization reactions provide an atom-economical pathway to construct cyclic frameworks from unsaturated acyclic precursors. These reactions involve the rearrangement of enynes or dienes, guided by a metal catalyst, to form carbocyclic systems.
While a direct metal-catalyzed cycloisomerization to yield this compound is not extensively documented, related transformations provide a clear blueprint for such a synthesis. For instance, iron(III)-catalyzed intramolecular cycloisomerization of acetal-vinylidenecyclopropanes has been shown to produce 1,2-disubstituted cyclobutenes. nih.gov These cyclobutene products can, in principle, be converted to the target trans-diol via stereoselective dihydroxylation or other functional group manipulations. The reaction is believed to proceed through a formal Prins cyclization followed by a ring-enlarging rearrangement. nih.gov
Palladium and iridium catalysts have also been instrumental in the synthesis of cyclobutane structures. A notable strategy involves a cascade reaction combining an iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] photocycloaddition. chemistryviews.org This method has been successful in generating enantioenriched oxa- cabidigitallibrary.orgresearchgate.net-bicyclic heptanes, which contain a fused cyclobutane ring. chemistryviews.org The operational simplicity of performing this cascade in a single pot enhances its synthetic utility. chemistryviews.org
The following table summarizes key aspects of metal-catalyzed cycloisomerization reactions relevant to the formation of substituted cyclobutanes.
| Catalyst System | Substrate Type | Product Type | Key Features |
| Iron(III) Chloride | Acetal-vinylidenecyclopropanes | 1,2-disubstituted cyclobutenes | Proceeds via a formal Prins cyclization and ring-enlargement. nih.gov |
| [Ir(cod)Cl]₂ / Chiral Ligand | Cinnamyl alcohols and allyl acetates | Oxa- cabidigitallibrary.orgresearchgate.net-bicyclic heptanes | Cascade reaction involving asymmetric allylic etherification and [2+2] photocycloaddition. chemistryviews.org |
Carboborylation and Related Transformations
The introduction of a boron functional group provides a versatile handle for subsequent chemical modifications, making borylation reactions highly valuable in synthetic chemistry. A novel approach for the synthesis of 3-borylated cyclobutanols has been developed, which utilizes a formal [3+1]-cycloaddition between 1,1-diborylalkanes and epihalohydrins or epoxy alcohol derivatives. nih.govnih.gov
This methodology is particularly relevant as the resulting boronic ester can be oxidized to a hydroxyl group, providing a pathway to diol structures. Importantly, the stereochemistry of the starting enantioenriched epibromohydrin (B142927) is transferred with high fidelity to the cyclobutanol product, allowing for the synthesis of specific stereoisomers. nih.govnih.gov For example, syn-epibromohydrins lead to trans-cyclobutanol products. researchgate.net The synthetic utility of the resulting borylated cyclobutanols is further demonstrated by the successful derivatization of both the hydroxyl and the boronic ester functionalities. nih.gov
The table below outlines a representative transformation in this category.
| Reactants | Key Reagents | Product | Stereochemical Outcome |
| 1,1-diborylalkanes and epihalohydrins | Lewis base | 3-borylated cyclobutanols | High enantiospecificity from enantioenriched epibromohydrins. syn-epibromohydrins yield trans-products. nih.govnih.govresearchgate.net |
Enzymatic Catalysis in Cyclobutane Scaffold Construction
Enzymatic catalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral molecules. Enzymes, particularly ketoreductases (KREDs), have been successfully employed in the stereoselective synthesis of cyclobutanol derivatives.
A prominent example is the biocatalytic reduction of a 3-aminocyclobutanone (B3028992) derivative. This reaction, part of a chemoenzymatic sequence, yields tert-butyl trans-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate with high diastereoselectivity (up to 98.7:1.3 dr). acs.org This demonstrates the power of enzymatic transformations in establishing the desired trans stereochemistry in a substituted cyclobutanol. acs.org This approach could be adapted for the synthesis of this compound by starting with a suitable cyclobutanone precursor bearing a protected hydroxymethyl group.
Furthermore, chemoenzymatic methods have been developed for producing other chiral cyclobutane precursors. cabidigitallibrary.org These often involve the use of lipases or esterases for kinetic resolutions or the use of dehydrogenases for stereoselective reductions. cabidigitallibrary.org The ability of enzymes to operate under mild conditions and with high enantioselectivity makes them ideal for constructing complex chiral molecules. cabidigitallibrary.orgnih.gov
The following table highlights an example of an enzymatic approach to a substituted cyclobutanol.
| Enzyme Type | Substrate | Product | Key Advantage |
| Ketoreductase (KRED) | 3-substituted cyclobutanone | trans-3-substituted cyclobutanol | High trans-diastereoselectivity (up to 98.7:1.3 dr). acs.org |
Stereochemical Investigations of Trans 2 Hydroxymethyl Cyclobutanol and Analogues
Diastereoselective Synthesis and Control
The controlled synthesis of specific diastereomers of substituted cyclobutanes is a significant challenge in organic chemistry. acs.org The relative orientation of substituents on the cyclobutane (B1203170) ring can dramatically impact the molecule's function.
The formation of cyclobutanols often yields a mixture of diastereomers. Several factors can influence the ratio of these isomers, including:
Reaction Type and Conditions: The choice of synthetic methodology plays a pivotal role. For instance, in [2+2] photocycloadditions, the reaction can proceed through different excited states, and the use of triplet sensitizers can influence the stereochemical outcome. chemrxiv.orgnih.gov Light-driven [2+2] cycloadditions are a direct method for constructing tetrasubstituted cyclobutanes, and recent advancements have shown that colloidal quantum dots can act as photocatalysts, enabling tunable regioselectivity and high diastereoselectivity. chemrxiv.orgnih.gov In some cases, the diastereoselectivity of these reactions can be switched between head-to-head and head-to-tail products with high syn-diastereoselectivity. nih.govnih.gov
Solvent Polarity and Hydrogen Bonding: The solvent environment can affect the transition state energies, thereby influencing the diastereomeric ratio. nih.govacs.org For example, in the photocyclization of 2-(hydroxyimino)aldehydes to form cyclobutanol (B46151) oximes, the diastereomeric ratio was found to be comparable in different solvents, although the reaction rate varied. nih.govacs.org
Steric Hindrance: The size and nature of the substituents on the reacting molecules can create steric hindrance, favoring the formation of one diastereomer over another. nih.govacs.org
Lewis Acid Catalysis: Lewis acids can coordinate to reactants, influencing the stereochemical course of the reaction. wikipedia.org For instance, the Bi(OTf)₃-catalyzed ring-opening of bicyclo[1.1.0]butanes with 2-naphthols proceeds with high diastereoselectivity to form trisubstituted cyclobutanes. nih.gov Similarly, Sc(OTf)₃ has been used to catalyze the ene reaction of thioindolinones with bicyclo[1.1.0]butanes, yielding 1,3-disubstituted cyclobutanes with excellent diastereoselectivity. chemrxiv.org Lewis acids can also mediate the cycloreversion of certain cyclobutanes. researchgate.net
A notable example of diastereoselective synthesis is the reaction of the dianion of 4-methoxyphenylacetic acid with epichlorohydrin, which produces a hydroxy acid as a single diastereomer. This stereochemical outcome is rationalized by a magnesium chelate that directs the final ring-closing alkylation. acs.org
Table 1: Factors Influencing Diastereoselectivity in Cyclobutanol Formation
| Factor | Influence on Diastereomeric Ratio | Example |
|---|---|---|
| Reaction Type | The mechanism of the reaction dictates the stereochemical pathway. | [2+2] photocycloadditions can be controlled to favor specific diastereomers. chemrxiv.orgnih.govnih.gov |
| Solvent Effects | Polarity and hydrogen bonding capabilities of the solvent can alter transition state energies. nih.govacs.org | Photocyclization of 2-(hydroxyimino)aldehydes shows solvent-dependent reaction rates. nih.govacs.org |
| Steric Hindrance | Bulky substituents can favor the formation of the sterically less hindered product. nih.govacs.org | The size of substituents on reacting alkenes influences the outcome of cycloadditions. |
Achieving stereochemical control in syntheses involving multiple steps is crucial for obtaining the desired complex cyclobutane derivatives. acs.org This often involves the strategic use of directing groups and sequential C-H functionalization reactions. acs.orgnih.gov
A key strategy involves using a pre-existing stereocenter to guide the stereochemistry of subsequent reactions. For example, a carbonyl group on a cyclobutane ring can act as a latent directing group for C-H functionalization, allowing for the facial-controlled installation of new functional groups. acs.org This approach simplifies the challenges of pseudosymmetry and stereochemistry, especially when two C-H functionalization reactions are employed sequentially. acs.org
The synthesis of piperarborenines B and D, which are stereoisomers, highlights the challenge and ingenuity required for stereocontrol. The synthesis of piperarborenine B, with a cis,trans,cis relative configuration, and piperarborenine D, with a trans,trans,trans configuration, necessitates the controlled, sequential installation of two different aryl rings on the cyclobutane core. acs.org Another innovative approach involves the contractive synthesis of multisubstituted cyclobutanes from readily available pyrrolidines, which proceeds with high stereoselectivity. nih.gov
The functionalization of cyclobutane derivatives often relies on organometallic-based reactions or metal-catalyzed transformations to achieve stereocontrol. researchgate.net For instance, the enantioselective α-alkylation of cyclobutanone (B123998) can be achieved using oxidatively stable imidazolidinone catalysts. mdpi.com
Enantioselective Synthesis and Resolution Methods
The synthesis of enantiomerically pure cyclobutane derivatives is of significant interest due to the distinct biological activities often exhibited by different enantiomers. nih.gov Several methods have been developed for the enantioselective synthesis and resolution of cyclobutanol and its analogues.
One approach is the use of chiral catalysts in reactions such as [2+2] cycloadditions. mdpi.comchemistryviews.org For example, visible-light-induced asymmetric [2+2] cycloadditions of alkenes can produce chiral cyclobutanes, although this sometimes requires directing groups. chemistryviews.org A cascade reaction involving an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been developed to synthesize enantioenriched oxa- mdpi.comnih.gov-bicyclic heptanes with excellent enantioselectivities. chemistryviews.org
Another strategy is the enantioconvergent Negishi coupling of 4-iodocyclobutenones with organozinc reagents, catalyzed by nickel, to produce enantioenriched 4-substituted cyclobutenones. These can then be further elaborated into chiral tetrasubstituted cyclobutanes. nih.gov
Biocatalysis also offers a powerful tool for the resolution of cyclobutane derivatives. researchgate.net Enzymes can selectively catalyze reactions on one enantiomer of a racemic mixture, allowing for the separation of the enantiomers.
Furthermore, C-H functionalization strategies have been employed to generate chiral substituted cyclobutanes. By using a toolbox of rhodium catalysts, specific C-H bonds in a molecule can be differentiated, leading to the formation of either 1,1-disubstituted or 1,3-disubstituted chiral cyclobutanes. nih.gov
Conformational Analysis of the Cyclobutane Ring System
The conformation of a cyclobutane ring can be quantitatively described by puckering parameters, such as the puckering angle (θ). nih.gov High-level ab initio calculations have shown that for cyclobutane (C₄H₈), the equilibrium puckering angle is approximately 29.68°. nih.gov The puckering angle is more sensitive to the level of electron correlation in the calculations than to the size of the basis set used. nih.gov
The energy barrier between the puckered (D₂d) and planar (D₄h) conformations is known as the ring-puckering barrier. Accurate estimation of this barrier requires high levels of electron correlation and large orbital basis sets in theoretical calculations. nih.gov The puckered conformation is more stable, and the degree of puckering can be influenced by substituents on the ring. fiveable.melibretexts.org
The Cremer-Pople puckering parameters are a set of coordinates used to describe the three-dimensional shape of a ring molecule. nih.govchemrxiv.org For an N-membered ring, N-3 puckering parameters are required to define its conformation. nih.govchemrxiv.org These parameters provide a quantitative measure of the out-of-plane deviations of the ring atoms. nih.gov
Exit Vector Plots (EVPs) are a tool used to analyze and visualize the chemical space covered by disubstituted scaffolds, including cyclobutanes. rsc.orgrsc.org This method represents the two substituents as "exit vectors" and uses geometric parameters—the distance between the vector origins (r) and three angles (φ₁, φ₂, and θ)—to describe their relative spatial orientation. rsc.org
Analysis of the Cambridge Structural Database (CSD) using EVPs for disubstituted cyclobutanes reveals distinct regions in the plots corresponding to different substitution patterns and conformations. rsc.org For example, 1,3-disubstituted cyclobutanes show larger values of r (around 2.15 Å) compared to other isomers. The angles φ₁ and φ₂ are smaller, indicating a more linear shape, particularly for the cis-isomer. rsc.org
The φ₁-φ₂ plot can effectively discriminate between different isomers. For instance, 1,2-disubstituted cyclobutanes, cis-1,3-cyclobutanes, and trans-1,3-cyclobutanes occupy different areas in this plot. rsc.org The dissymmetry of a scaffold can also be evaluated using the φ₁-φ₂ plot, with symmetric cores located on the φ₁ = φ₂ line. The dissymmetry observed for trans-1,3-disubstituted cyclobutanes is due to the different pseudo-axial and pseudo-equatorial orientations of the substituents in the puckered ring. rsc.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| trans-2-(Hydroxymethyl)cyclobutanol |
| 4-methoxyphenylacetic acid |
| epichlorohydrin |
| piperarborenine B |
| piperarborenine D |
| 4-iodocyclobutenones |
| 2-(hydroxyimino)aldehydes |
| 2-naphthols |
| thioindolinones |
| Bicyclo[1.1.0]butanes |
Advanced Spectroscopic Techniques for Stereochemical Assignment
The definitive assignment of stereoisomers, particularly diastereomers like the cis and trans forms of 2-(Hydroxymethyl)cyclobutanol, necessitates the use of sophisticated analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction stand as the cornerstones of these investigations, providing unambiguous evidence of molecular geometry.
1D and 2D Nuclear Magnetic Resonance (NMR) for Relative Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the relative stereochemistry of cyclic compounds. The spatial arrangement of substituents on the cyclobutane ring directly influences the chemical shifts and coupling constants of the ring protons, as well as through-space interactions detectable by advanced 2D NMR techniques.
In the case of disubstituted cyclobutanes, the distinction between cis and trans isomers can often be made by analyzing the coupling constants (³J) between vicinal protons on the ring. The magnitude of this coupling is dependent on the dihedral angle between the protons, as described by the Karplus equation. Generally, trans isomers exhibit different, often smaller, coupling constants compared to their cis counterparts due to the differing dihedral angles between the substituents.
For more complex structures or where 1D NMR spectra are ambiguous, two-dimensional (2D) NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish proton-proton connectivity through bonds, helping to assign the signals of the cyclobutane ring protons. researchgate.netacs.org
Of particular importance for stereochemical assignment is Nuclear Overhauser Effect Spectroscopy (NOESY) . researchgate.net This technique detects through-space interactions between protons that are in close proximity, typically within 5 Å. For cis-2-(Hydroxymethyl)cyclobutanol, a NOESY experiment would be expected to show cross-peaks between the protons of the hydroxymethyl group and the hydroxyl proton on the same face of the ring. Conversely, in the trans isomer, such correlations would be absent or significantly weaker, while correlations to protons on the opposite side of the ring might be observed.
A study on the photocyclization of 2-(hydroxyimino)aldehydes to form cyclobutanol oximes illustrates this principle effectively. The relative configuration of the resulting cis and trans cyclobutanol oxime diastereomers was unequivocally determined using a combination of spin-decoupled ¹H NMR, ¹³C NMR, Heteronuclear Single Quantum Coherence (HSQC), and NOESY experiments. nih.gov The assignment of the cis and trans ring signals was based on the observed NOE correlations, which provided clear evidence of the spatial relationships between the substituents on the cyclobutane ring. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Cyclobutanol Derivatives
| Compound/Analogue | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Cyclobutanol | ¹H | 4.23 | m | - |
| 2.46 | m | - | ||
| 2.24 | m | - | ||
| 1.76 (avg) | m | - | ||
| trans-2-Methylcyclohexanol | ¹H | ~3.4 (CH-OH) | m | - |
| ~1.0 (CH₃) | d | ~6.5 | ||
| Cyclobutanol Oxime (trans) | ¹H | - | - | - |
| ¹³C | - | - | - |
X-ray Diffraction Studies for Absolute Configuration and Diastereomeric Confirmation
While NMR spectroscopy is a powerful tool for determining relative stereochemistry, X-ray diffraction of single crystals provides the most definitive and unambiguous method for establishing the absolute configuration of chiral molecules and confirming diastereomeric relationships. researchgate.netspringernature.comresearchgate.netochemtutor.com This technique maps the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of every atom in the molecule and in the crystal lattice.
For chiral molecules that crystallize in non-centrosymmetric space groups, anomalous dispersion effects can be used to determine the absolute configuration. researchgate.netspringernature.comresearchgate.netochemtutor.com By measuring the intensities of Bijvoet pairs of reflections (hkl and -h-k-l), the correct enantiomer can be assigned. The Flack parameter is a critical value derived from the refinement of the crystallographic data that indicates the correctness of the assigned absolute configuration. A value close to zero for the Flack parameter confirms the correct enantiomeric form has been modeled. researchgate.net
In the context of this compound, a single-crystal X-ray diffraction study of an enantiomerically pure sample would not only confirm the trans relationship between the hydroxymethyl and hydroxyl groups but also establish the absolute configuration at the two stereocenters (e.g., (1R,2R) or (1S,2S)).
While a specific crystal structure for this compound is not publicly available, numerous studies on related cyclobutane derivatives have utilized X-ray diffraction to confirm their stereochemistry. For instance, the crystal structures of various substituted cyclobutanes have been determined, providing a wealth of data on bond lengths, bond angles, and ring puckering, all of which are influenced by the stereochemical arrangement of the substituents.
Table 2: Representative Crystallographic Data for a Disubstituted Cyclobutane Analogue
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 10.123(3) |
| c (Å) | 12.678(4) |
| β (°) | 105.34(2) |
| Volume (ų) | 1056.8(5) |
| Z | 4 |
| R-factor | 0.045 |
Note: This is hypothetical data for a representative trans-disubstituted cyclobutane derivative to illustrate the type of information obtained from an X-ray diffraction study.
Stereochemical Outcomes in Key Cyclobutanol Transformations
The stereochemistry of the starting material, in this case, this compound, plays a crucial role in dictating the stereochemical outcome of subsequent chemical reactions. The rigid, puckered nature of the cyclobutane ring often leads to highly stereoselective or stereospecific transformations.
Reactions occurring at one of the stereocenters of an enantiomerically pure this compound can proceed with either retention or inversion of configuration, or lead to racemization. The outcome is highly dependent on the reaction mechanism. For example, a substitution reaction at one of the chiral carbons that proceeds through an Sₙ2 mechanism will result in an inversion of stereochemistry at that center. lumenlearning.com Conversely, reactions that involve the formation of a planar intermediate, such as a carbocation, may lead to a mixture of diastereomers. lumenlearning.com
The stereochemical integrity of the cyclobutane ring itself is also a key consideration. Ring-opening or ring-expansion reactions of cyclobutanol derivatives are often highly stereocontrolled. The course of these reactions is governed by the principles of orbital symmetry (Woodward-Hoffmann rules) or by steric and electronic factors that favor specific transition states.
For instance, the oxidation of the primary alcohol in this compound to an aldehyde, followed by a Wittig reaction, would be expected to proceed with retention of the trans stereochemistry of the cyclobutane ring. Similarly, esterification or etherification of the hydroxyl groups would not affect the stereocenters of the cyclobutane core.
In a study involving the stereoselective synthesis of cyclobutanes, the stereochemistry of the final products was found to be directly dependent on the stereochemistry of the starting materials and the reaction pathway. nih.gov This highlights the importance of a well-defined starting material like this compound for the synthesis of complex, stereochemically defined molecules.
Mechanistic Studies of Reactions Involving Trans 2 Hydroxymethyl Cyclobutanol
Carbocation Rearrangements and Cyclobutane (B1203170) Intermediates
Carbocation rearrangements are a common phenomenon in organic chemistry, where a carbocation intermediate rearranges to a more stable form. libretexts.orgyoutube.com This process is driven by the desire to delocalize the positive charge over a larger area, thus increasing stability. libretexts.orglibretexts.org In the context of reactions involving trans-2-(hydroxymethyl)cyclobutanol, the formation of carbocation intermediates can lead to complex reaction pathways and a mixture of products. The stability of these carbocations is influenced by factors such as substitution, with tertiary carbocations being more stable than secondary, which are in turn more stable than primary carbocations. libretexts.orglibretexts.orgyoutube.com
Cyclopropylcarbinyl-Cyclobutyl-Homoallyl Cation Manifold
A key aspect of cyclobutane chemistry involves the intricate relationship between cyclopropylcarbinyl, cyclobutyl, and homoallyl cations. chemrxiv.orgresearchgate.netrsc.org The high reactivity of cyclopropylcarbinyl systems is well-documented, often leading to rearrangements to form cyclobutyl and homoallyl structures. researchgate.net This reactivity stems from the ability of the cyclopropane (B1198618) ring to stabilize an adjacent positive charge.
Computational studies, specifically Density Functional Theory (DFT) investigations, have shown that cyclopropylcarbinyl cations can be stable intermediates in certain reactions. chemrxiv.orgresearchgate.net However, these studies also indicate that bicyclobutonium ions, another potential intermediate, are often high-energy transition states rather than stable species. chemrxiv.org Instead, the reaction pathway frequently involves an equilibrium between the cyclopropylcarbinyl cation and various homoallylic cations. chemrxiv.org The relative energies of these intermediates and the barriers to their interconversion are sensitive to the substituents on the molecule. chemrxiv.org In some cases, rearrangement to homoallylic cations can become competitive with nucleophilic attack on the cyclopropylcarbinyl cation, leading to a loss of stereoselectivity. chemrxiv.org
The interconversion between these cationic species is a critical factor in determining the final product distribution in reactions involving cyclobutane-containing molecules.
Stabilization Mechanisms of Strained Carbocations
Carbocations, particularly those within strained ring systems like cyclobutanes, are inherently unstable due to their electron-deficient nature. masterorganicchemistry.com However, several mechanisms can contribute to their stabilization. One primary factor is the presence of electron-donating groups adjacent to the carbocationic center. libretexts.orgmasterorganicchemistry.com Alkyl groups, for instance, can donate electron density through inductive effects and hyperconjugation, thereby dispersing the positive charge and increasing the carbocation's stability. libretexts.org
Resonance is another powerful stabilization mechanism. If a carbocation is adjacent to a pi system, such as a double bond or an aromatic ring, the positive charge can be delocalized across multiple atoms, significantly enhancing stability. libretexts.orgyoutube.commasterorganicchemistry.com Similarly, adjacent atoms with lone pairs of electrons, like oxygen or nitrogen, can donate electron density through resonance, which is a very effective way to stabilize a carbocation. libretexts.orgmasterorganicchemistry.com
In the context of strained rings, the relief of ring strain can also be a driving force for rearrangements that lead to more stable carbocationic intermediates. masterorganicchemistry.com For example, a carbocation adjacent to a cyclobutane ring might undergo a ring-expansion rearrangement to form a less-strained cyclopentyl cation. masterorganicchemistry.com
Reaction Kinetics and Pathway Elucidation
Understanding the kinetics and pathways of reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthetic procedures.
Investigation of Rate-Determining Steps in Cyclobutanol (B46151) Synthesis
For instance, in some metal-catalyzed reactions for the synthesis of cyclobutanols, the oxidative addition of the metal to a C-C or O-H bond can be the step with the highest activation energy, making it the RDS. nih.gov Computational studies, such as DFT calculations, can help to elucidate the energy profile of a reaction and identify the RDS. nih.gov In other cases, such as certain cycloaddition reactions, the initial C-C bond formation may be the rate-limiting and selectivity-controlling step. rsc.org
Table 1: Factors Influencing Reaction Rates
| Factor | Influence on Reaction Rate |
|---|---|
| Temperature | Generally, increasing the temperature increases the reaction rate. |
| Concentration | Increasing the concentration of reactants typically increases the reaction rate. |
| Catalyst | A catalyst can provide an alternative reaction pathway with a lower activation energy, thereby increasing the rate. |
| Solvent | The polarity and nature of the solvent can influence the stability of intermediates and transition states, affecting the reaction rate. masterorganicchemistry.com |
Factors Affecting Regio- and Stereoselectivity in Reaction Pathways
Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. masterorganicchemistry.comkhanacademy.orgyoutube.com These are critical considerations in the synthesis of complex molecules like substituted cyclobutanols.
Several factors can influence the regio- and stereoselectivity of a reaction:
Steric Hindrance: Bulky substituents can block access to a particular reaction site, favoring reaction at a less hindered position. nih.gov
Electronic Effects: The electronic properties of substituents can direct incoming reagents to specific positions. numberanalytics.com
Catalyst Control: Chiral catalysts can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer or diastereomer. rsc.org
Reaction Conditions: Temperature, solvent, and the nature of the reagents can all play a significant role in determining the selectivity of a reaction. nih.govnih.gov
In the synthesis of cyclobutanol derivatives, for example through [2+2] cycloaddition reactions, the choice of catalyst and reaction conditions can be crucial for achieving high diastereo- and enantioselectivity. nih.govru.nlacs.org
Table 2: Examples of Selectivity in Cyclobutanol Synthesis
| Reaction Type | Selectivity Observed | Influencing Factors | Reference |
|---|---|---|---|
| Aminocarbonylation of cyclobutanols | High regioselectivity and diastereoselectivity | Ligand choice in palladium catalysis | nih.gov |
| Photocyclization of 2-(hydroxyimino)aldehydes | Diastereoselective (up to >99:1) | Substituents on the starting material, solvent | nih.gov |
Diradical Mechanisms in Cycloaddition Processes
Cycloaddition reactions, such as the [2+2] cycloaddition to form cyclobutane rings, can proceed through different mechanisms, including concerted, dipolar, or diradical pathways. ru.nlnih.govwikipedia.orgacs.org A diradical mechanism involves the formation of an intermediate with two unpaired electrons.
The likelihood of a diradical mechanism can be influenced by the nature of the reactants and the reaction conditions. For example, photochemical cycloadditions often proceed via diradical intermediates. acs.org In some thermal [2+2] cycloadditions, a stepwise diradical mechanism is proposed. nih.gov
To distinguish between different mechanisms, experimental techniques such as the use of radical scavengers can be employed. If the presence of a radical scavenger does not affect the outcome of the reaction, it suggests that a diradical mechanism is unlikely. ru.nl
Ring-Opening Reactions and Skeletal Rearrangements of the Cyclobutane Core
The strained four-membered ring of this compound makes it susceptible to a variety of ring-opening and skeletal rearrangement reactions, typically under acidic conditions or through the activation of its hydroxyl groups. These transformations are of significant interest in synthetic organic chemistry as they provide pathways to less strained five-membered carbocyclic and heterocyclic systems, such as cyclopentanones and tetrahydrofurans. The mechanistic pathways of these reactions are often governed by the formation and subsequent rearrangement of carbocation intermediates, driven by the release of ring strain.
Under acidic conditions, the protonation of one of the hydroxyl groups in this compound, followed by the loss of water, can generate a carbocation. The stability and subsequent reaction pathway of this carbocation are influenced by the position of the initial carbocation and the stereochemistry of the starting material.
One of the primary rearrangement pathways involves a 1,2-alkyl shift, leading to a ring expansion. For instance, the formation of a primary carbocation at the exocyclic methylene (B1212753) group can trigger the migration of a C-C bond from the cyclobutane ring. This results in the expansion of the four-membered ring to a five-membered ring, a thermodynamically favorable process due to the relief of ring strain. This pathway can lead to the formation of substituted cyclopentane (B165970) derivatives. For example, the acid-catalyzed rearrangement of hydroxymethylcyclobutane is known to yield cyclopentane. researchgate.net
A plausible and frequently observed rearrangement for this compound involves the formation of 3-(hydroxymethyl)cyclopentanone. nih.gov This transformation likely proceeds through a carbocation intermediate generated at the secondary carbon of the cyclobutane ring.
The mechanism for the acid-catalyzed rearrangement of this compound to 3-(hydroxymethyl)cyclopentanone can be proposed as follows:
Protonation and Formation of an Oxonium Ion: One of the hydroxyl groups is protonated by an acid catalyst to form an oxonium ion.
Formation of a Carbocation: Loss of a water molecule from the oxonium ion generates a secondary carbocation on the cyclobutane ring.
Ring Expansion: A 1,2-alkyl shift occurs where a bond from the cyclobutane ring migrates to the carbocationic center. This concerted step relieves the ring strain of the four-membered ring and forms a more stable five-membered ring. This results in the formation of a protonated cyclopentanone (B42830) derivative.
Deprotonation: Loss of a proton yields the final product, 3-(hydroxymethyl)cyclopentanone.
Alternatively, activation of the hydroxyl groups, for instance by conversion to a tosylate, can facilitate similar rearrangements under solvolytic conditions. The solvolysis of cyclobutyl tosylates often proceeds with significant rearrangement to yield cyclopentyl products, underscoring the thermodynamic driving force for ring expansion. rsc.org
Another potential reaction pathway for this compound under certain conditions is the intramolecular ring-opening to form a tetrahydrofuran (B95107) derivative. This would involve the nucleophilic attack of one hydroxyl group onto the carbon bearing the other (activated) hydroxyl group. However, the ring-expansion to form cyclopentane derivatives is generally more favored due to the greater relief of strain.
The table below summarizes the key reactants and products in the discussed rearrangement reaction.
| Reactant | Product | Reaction Type |
| This compound | 3-(Hydroxymethyl)cyclopentanone | Acid-catalyzed skeletal rearrangement |
It is important to note that the reaction conditions, such as the nature of the acid catalyst, solvent, and temperature, can significantly influence the product distribution and the efficiency of these rearrangements.
Computational and Theoretical Chemistry Applications
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules from first principles. For a molecule like trans-2-(Hydroxymethyl)cyclobutanol, a variety of methods are employed to achieve a balance between computational cost and accuracy, providing detailed information on its electronic and geometric structure. chemrxiv.orgnih.gov
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.govmdpi.com It offers an excellent compromise between accuracy and computational expense, making it a workhorse for calculating optimized geometries, vibrational frequencies, and reaction energies for molecules the size of this compound. chemrxiv.org DFT calculations, for instance, have been successfully used to investigate the feasibility of proposed mechanisms in reactions involving cyclobutanols, such as the oxidative addition of an iridium catalyst to the O-H bond. nih.gov
Domain-based Local Pair Natural Orbital Coupled Cluster (DLPNO-UCCSD(T)) represents a higher level of theory often referred to as the "gold standard" in quantum chemistry for its accuracy in computing molecular energies. google.com This method provides a more rigorous treatment of dynamic electron correlation compared to DFT. The DLPNO approach makes coupled-cluster calculations feasible for larger molecules by localizing electron correlation, significantly reducing the computational scaling. google.com It is particularly valuable for obtaining highly accurate single-point energies for stationary points (reactants, products, transition states) on a potential energy surface that have been previously optimized using a less expensive method like DFT.
Complete Active Space Self-Consistent Field (CASSCF) followed by N-Electron Valence State Perturbation Theory (NEVPT2) is a multi-reference method essential for studying systems with significant static correlation, such as molecules in excited states, transition states, or with complex electronic structures. google.commpg.defaccts.de The CASSCF step obtains a qualitatively correct description of the electronic wavefunction by considering all important electronic configurations within a defined "active space" of orbitals and electrons. google.com The subsequent NEVPT2 calculation adds dynamic correlation on top of the CASSCF reference, providing highly accurate energies for ground and excited states. mpg.defaccts.dehu-berlin.de This two-step approach is crucial for accurately describing bond-breaking and bond-forming processes.
| Method | Abbreviation | Primary Application for this compound | Key Strength |
|---|---|---|---|
| Density Functional Theory | DFT | Geometry optimization, vibrational analysis, reaction pathway screening. mdpi.comnih.gov | Excellent balance of cost and accuracy for ground-state properties. chemrxiv.org |
| Domain-based Local Pair Natural Orbital Unrestricted Coupled Cluster with Singles, Doubles, and perturbative Triples | DLPNO-UCCSD(T) | High-accuracy single-point energy calculations for key structures. | Considered the "gold standard" for energy calculations on single-reference systems. google.com |
| Complete Active Space Self-Consistent Field with N-Electron Valence State Perturbation Theory | CASSCF-NEVPT2 | Calculation of excited states, bond-breaking/forming processes, and systems with multi-reference character. mpg.defaccts.de | Accurately describes static and dynamic electron correlation; avoids intruder state problems. mpg.defaccts.de |
Mechanistic Pathway Calculations and Transition State Analysis
Computational chemistry is a powerful tool for mapping the entire energy profile of a chemical reaction, providing a detailed step-by-step description of the molecular transformations. e3s-conferences.org This involves locating and characterizing the transition states (TS) that connect reactants to products.
For reactions involving this compound, such as catalytic ring-opening, oxidation, or esterification, DFT calculations can be employed to model the mechanistic pathway. nih.gov The process begins by optimizing the geometries of the reactants and products. Subsequently, a search for the transition state structure is performed. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
| Computational Step | Objective | Information Gained |
|---|---|---|
| Geometry Optimization of Reactants/Products | Find the lowest energy structures for starting materials and final compounds. | Relative stabilities and overall reaction thermodynamics (enthalpy/free energy). |
| Transition State (TS) Search | Locate the saddle point on the potential energy surface between reactants and products. | The geometry of the molecular arrangement at the peak of the energy barrier. |
| Frequency Calculation | Characterize stationary points and calculate zero-point vibrational energy. | Confirms a structure as a minimum (zero imaginary frequencies) or a TS (one imaginary frequency). |
| Intrinsic Reaction Coordinate (IRC) Calculation | Trace the minimum energy path from the TS down to the reactants and products. | Confirms that the identified TS connects the desired reactants and products. |
Conformational Energy Landscape Analysis of Cyclobutanol (B46151) Derivatives
The four-membered ring of cyclobutanol derivatives is not planar but exists in puckered conformations to relieve angle strain. The substituents on the ring dictate the preferred puckering and their relative orientation (axial or equatorial). Understanding the conformational energy landscape—the collection of all possible conformations and their relative energies—is essential for interpreting the molecule's reactivity and spectroscopic properties. frontiersin.orgcam.ac.uk
For this compound, the key conformational variables include the puckering of the cyclobutane (B1203170) ring and the rotation around the C-C and C-O single bonds of the hydroxymethyl and hydroxyl groups. Computational methods, particularly DFT, can be used to perform a systematic conformational search. acs.org This analysis reveals the relative stabilities of different conformers and the energy barriers for interconversion between them. frontiersin.org Studies on similar 2-substituted cyclobutane derivatives have shown that a substituent fixed in an equatorial position can modulate the conformational preference of the ring-puckering. acs.org The most stable conformer is the one that minimizes steric hindrance and maximizes stabilizing interactions, such as intramolecular hydrogen bonding between the hydroxyl and hydroxymethyl groups.
Molecular Modeling and Simulation for Structure-Reactivity Relationships
Molecular modeling connects the three-dimensional structure of a molecule to its chemical reactivity. By simulating molecular behavior and interactions at an atomic level, these techniques can rationalize experimental observations and predict new chemical phenomena.
Many chemical reactions can produce multiple stereoisomers, but often only one is formed preferentially. Computational chemistry provides a powerful means to understand the origin of this stereocontrol. By modeling the transition states leading to the different possible stereoisomeric products, the observed selectivity can be explained.
In reactions involving chiral cyclobutanols, for example, the enantioselectivity is determined in the stereo-determining step of the catalytic cycle. nih.gov Computational analysis of the competing transition states can rationalize the stereochemical outcome. DFT calculations on model systems have been used to analyze the different possible transition state geometries, revealing that the most favored transition states, for electronic and steric reasons, are those that lead to the experimentally observed product. nih.gov For a reaction involving this compound, this type of analysis could explain why a reagent attacks from a specific face of the molecule, by demonstrating that the transition state for that pathway is lower in energy than any alternative.
Beyond rationalizing known results, a key goal of computational chemistry is to predict the outcome of unknown reactions. nih.gov By calculating the activation energies for all plausible reaction pathways, the most likely product can be identified as the one formed via the lowest-energy transition state. This predictive power is invaluable for designing new synthetic routes and avoiding failed experiments.
Computational models have been developed that can anticipate reaction outcomes by combining reaction templates with the pattern recognition capabilities of neural networks. nih.govmit.edu In the context of quantum chemistry, the prediction of stereochemical outcomes has been successfully demonstrated for reactions like the Ir-catalyzed cleavage of cyclobutanols, where the computational model correctly identified the favored product. nih.govresearchgate.net For this compound, if a reaction could potentially yield multiple constitutional isomers or stereoisomers, a thorough computational study of the competing mechanistic pathways would allow for a prediction of the major product, thereby guiding the experimental design. rjptonline.org
Role of Trans 2 Hydroxymethyl Cyclobutanol in Advanced Organic Synthesis
Building Block for Complex Carbocycles and Heterocycles
The inherent ring strain and defined stereochemistry of trans-2-(Hydroxymethyl)cyclobutanol make it an attractive starting material for the synthesis of a wide array of complex carbocyclic and heterocyclic systems. The two primary alcohol functionalities can be readily derivatized or transformed, allowing for the introduction of various functional groups and the construction of larger, more elaborate structures.
Synthesis of Natural Product Cores and Analogs (e.g., grandisol, α-cedrene)
The cyclobutane (B1203170) motif is a key structural feature in numerous natural products, many of which exhibit significant biological activity. While direct total syntheses of grandisol and α-cedrene commencing from this compound are not extensively documented, the methodologies employed in their syntheses highlight the strategic importance of cyclobutane precursors. For instance, the synthesis of (±)-grandisol, a component of the boll weevil sex pheromone, has been achieved through various strategies, including those that construct the substituted cyclobutane ring via [2+2] cycloadditions or ring-closing metathesis. benthamdirect.comnih.govrsc.org The functionalized cyclobutane core of grandisol could conceptually be derived from a precursor like this compound through appropriate functional group manipulations.
Similarly, the tricyclic sesquiterpene α-cedrene, a component of cedarwood oil, features a complex fused ring system. Synthetic approaches to α-cedrene have involved diverse strategies, such as intramolecular Diels-Alder reactions and tandem radical cyclizations, to construct the intricate carbon framework. libretexts.org The strategic use of a pre-formed cyclobutane building block could offer a convergent approach to such complex targets, and the bifunctionality of this compound makes it a promising candidate for elaboration into a suitable intermediate for these synthetic routes.
Preparation of Cyclobutane-Containing Amino Acid Analogues
Cyclobutane-containing amino acids are of significant interest in medicinal chemistry as they can act as conformationally constrained mimics of natural amino acids, potentially leading to peptides with enhanced stability and biological activity. The synthesis of such amino acid analogues often relies on the construction of a functionalized cyclobutane ring. Methodologies for preparing cyclobutane β-amino acids have been developed, for example, through a tandem amidation/Michael addition protocol starting from cyclobutene-1-carboxylic acid. chemistryviews.org Additionally, photocatalyzed [2+2]-cycloaddition of dehydroamino acids with olefins provides access to substituted cyclobutane α-amino acid derivatives. acs.org
The diol functionality of this compound offers a versatile handle for the introduction of amino and carboxylic acid functionalities, making it a plausible precursor for various cyclobutane amino acid analogues. For instance, selective oxidation of one hydroxymethyl group to a carboxylic acid and conversion of the other to an amine would directly lead to a γ-amino acid scaffold. Further synthetic manipulations could provide access to α- and β-amino acid derivatives.
Fabrication of Cyclobutane-Modified Nucleoside and Nucleotide Analogues (e.g., cyclobut-A, oxetanocin analogues)
Carbocyclic nucleoside analogues, where the furanose ring is replaced by a carbocycle, are an important class of antiviral and anticancer agents. The cyclobutane ring has been successfully incorporated as a sugar mimic, leading to potent therapeutic agents. This compound and its derivatives are key precursors in the synthesis of several of these analogues.
For example, the synthesis of carbocyclic analogues of oxetanocin, a naturally occurring nucleoside with antiviral activity, often starts from cyclobutane precursors. Syntheses of these analogues have been reported starting from 3-hydroxymethyl-cyclobutanone, which can be derived from a diol precursor. tandfonline.comnih.govtandfonline.com The stereoselective reduction of the ketone and subsequent coupling with a nucleobase are key steps in these synthetic sequences.
Similarly, Cyclobut-A, another important antiviral carbocyclic nucleoside, has been synthesized from cyclobutane intermediates. These syntheses highlight the importance of controlling the stereochemistry on the four-membered ring, a feature that is pre-defined in this compound. jst.go.jp The ability to selectively manipulate the two hydroxyl groups allows for the introduction of the nucleobase and the phosphonate or phosphate moiety required for biological activity.
Table 1: Examples of Cyclobutane-Modified Nucleoside Analogues and Key Synthetic Strategies
| Nucleoside Analogue | Key Synthetic Strategy | Potential Precursor Relationship to this compound |
|---|---|---|
| Oxetanocin Analogues | Coupling of a nucleobase with a functionalized cyclobutanone (B123998) followed by stereoselective reduction. tandfonline.comnih.gov | The required hydroxymethylcyclobutanone can be prepared by selective oxidation of a diol precursor. |
| Cyclobut-A | Construction of the carbocyclic core followed by introduction of the nucleobase. jst.go.jp | The diol functionality provides handles for the introduction of the necessary functional groups. |
Construction of Spirocyclic and Fused Ring Systems
The unique geometry and reactivity of cyclobutane derivatives make them valuable precursors for the construction of more complex ring systems, including spirocycles and fused rings. The diol functionality of this compound can be utilized to direct the formation of these intricate structures.
Spirocyclic compounds, which contain two rings connected through a single carbon atom, are of growing interest in drug discovery due to their three-dimensional nature. The synthesis of spirocyclic pyrrolidines has been achieved through intramolecular Dieckmann condensation of precursors derived from cyclic α-amino acids. researchgate.net The diol groups of this compound could be transformed into dinitriles or diesters, which are suitable substrates for such cyclizations, leading to spiro[3.4]octane systems. Furthermore, catalytic arylboration of spirocyclic cyclobutenes provides a route to highly substituted spiro[3.n]alkanes. nih.gov
Fused ring systems, where two rings share two or more atoms, can also be accessed from cyclobutane precursors. For instance, gold-catalyzed cycloisomerization of alkynylcyclobutane carboxamides leads to the formation of cyclobutane-fused dihydropyridones. rsc.org The hydroxymethyl groups of this compound can be elaborated into the necessary alkynylcarboxamide functionality to participate in such cyclizations. Additionally, deconstructive "cut-and-sew" reactions of cyclobutanones provide a powerful method for the synthesis of bridged and fused ring systems. acs.org
Strategies for C-H Functionalization on the Cyclobutane Scaffold
Direct C-H functionalization is a powerful tool in organic synthesis for the efficient construction of complex molecules. While the C-H bonds of cyclobutanes are generally considered to be less reactive than those in other systems, recent advances have demonstrated the feasibility of their selective functionalization. However, specific examples of C-H functionalization directly on the this compound scaffold are not widely reported in the literature.
General strategies for cyclobutane C-H functionalization often rely on the use of directing groups to control regioselectivity. For instance, the arylation of cyclobutane carboxylic acids has been achieved using palladium catalysis, where the carboxyl group directs the functionalization to the C3 position. researchgate.netsubstack.com Rhodium-catalyzed C-H insertion reactions have also been employed for the regio- and stereoselective functionalization of substituted cyclobutanes. nih.gov In principle, the hydroxyl groups of this compound could be converted into suitable directing groups to enable selective C-H functionalization at various positions on the cyclobutane ring. The development of such strategies would significantly enhance the utility of this building block by allowing for the direct introduction of new substituents without the need for lengthy synthetic sequences.
Development of Novel Reagents and Methodologies Utilizing the Cyclobutanol (B46151) Moiety
The cyclobutanol moiety itself possesses unique reactivity that can be exploited in the development of novel synthetic methodologies. Ring-opening reactions of cyclobutanols, driven by the release of ring strain, are particularly noteworthy. For example, palladium-catalyzed ring-opening of cyclobutanols has been utilized in polymerization reactions to produce polyketones. While these examples typically involve tertiary cyclobutanols, the underlying principle of C-C bond cleavage could potentially be adapted to secondary cyclobutanols like this compound.
Although the development of novel reagents specifically derived from this compound is not a major focus in the current literature, its bifunctional nature suggests significant potential. For instance, conversion of the diol into a chiral ligand could lead to new catalysts for asymmetric synthesis. The rigid cyclobutane backbone could enforce a specific geometry on the coordinating groups, potentially leading to high levels of stereocontrol in catalytic reactions. Furthermore, the two hydroxyl groups could be used to anchor reactive species, creating bifunctional reagents for a variety of chemical transformations. The exploration of these possibilities remains a promising area for future research.
Future Directions and Emerging Research Avenues for Trans 2 Hydroxymethyl Cyclobutanol
Innovations in Asymmetric Synthesis of Cyclobutanol (B46151) Derivatives
The development of efficient and highly stereoselective methods for the synthesis of chiral cyclobutanol derivatives is a primary focus of ongoing research. While classical approaches like [2+2] cycloadditions have been foundational, new strategies are emerging to afford enantioenriched cyclobutanes with greater precision.
Recent advancements have centered on the catalytic asymmetric functionalization of prochiral cyclobutane (B1203170) precursors. For instance, a highly diastereo- and enantioselective rhodium-catalyzed arylation of cyclobutene-1-carboxylate esters has been developed, providing an efficient route to chiral cyclobutanes. rsc.org This method utilizes chiral diene ligands to control the stereochemical outcome of the reaction. Another promising strategy involves the sequential enantioselective reduction of a cyclobutanone (B123998) followed by a diastereospecific iridium-catalyzed C–H silylation, which allows for the installation of contiguous stereogenic centers. nih.gov This dual catalytic approach provides access to both cis- and trans-cyclobutanol derivatives with high enantiomeric excess. nih.govrsc.org
Furthermore, the enantioselective synthesis of 1,2-disubstituted thiocyclobutanes has been achieved via a sulfa-Michael addition to cyclobutenes using a chiral cinchona-based squaramide catalyst. rsc.orgnih.govresearchgate.net The resulting thio-substituted cyclobutanes can be further functionalized, demonstrating the versatility of this approach for accessing a range of chiral cyclobutane derivatives. nih.gov These innovative methods hold significant promise for the asymmetric synthesis of complex cyclobutanol derivatives, including analogs of trans-2-(hydroxymethyl)cyclobutanol.
Table 1: Comparison of Emerging Asymmetric Synthesis Strategies for Cyclobutanol Derivatives
| Strategy | Key Features | Catalyst/Reagent | Achieved Selectivity | Potential for this compound Synthesis |
| Rhodium-Catalyzed Arylation | Functionalization of cyclobutene (B1205218) precursors. | Rhodium / Chiral Diene Ligands | High diastereo- and enantioselectivity. rsc.org | Applicable to precursors of the target molecule. |
| Sequential Reduction/C-H Silylation | Stepwise installation of two stereocenters. | CBS Reagent / Iridium Catalyst | High enantiomeric excess for both cis and trans isomers. nih.gov | Directly applicable to substituted cyclobutanone precursors. |
| Sulfa-Michael Addition | Introduction of a sulfur-containing functional group. | Chiral Cinchona Squaramide | High diastereo- and enantioselectivity. rsc.orgnih.gov | Provides a handle for further functionalization to the target structure. |
Exploration of New Catalytic Methods for Cyclobutane Functionalization
Beyond the synthesis of the cyclobutane core, the selective functionalization of its C-H bonds is a critical area of research. New catalytic methods are being explored to introduce functional groups at various positions on the cyclobutane ring with high regio- and stereocontrol.
Rhodium(II) catalysts have emerged as powerful tools for the C-H functionalization of cyclobutanes. By carefully selecting the chiral ligands on the rhodium catalyst, it is possible to achieve site-selective C-H insertion reactions, leading to either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes. nih.gov This catalyst-controlled approach offers a significant advantage over substrate-controlled methods, which often rely on directing groups and are limited in scope. nih.gov
Palladium-catalyzed enantioselective C(sp³)–H arylation has also been successfully applied to aminomethyl-cyclobutanes, directed by the native tertiary alkylamine group. chemrxiv.org This method, which employs a simple N-acetyl amino acid ligand, provides excellent enantiomeric ratios and forges carbon-aryl bonds on the strained cyclobutane framework. chemrxiv.org Such advancements in C-H activation are crucial for the late-stage functionalization of complex molecules containing the cyclobutanol scaffold.
Advanced Computational Predictions for Cyclobutanol Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the reactivity and selectivity of reactions involving cyclobutanes. These theoretical studies provide valuable insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity, which can guide the design of new catalysts and reaction conditions.
DFT calculations have been successfully employed to elucidate the mechanism of the stereospecific synthesis of cyclobutanes from pyrrolidines. acs.org These studies revealed that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate to form an open-shell singlet 1,4-biradical, with the stereoretentive product formation explained by a barrierless collapse of this intermediate. acs.org
In the context of catalytic reactions, computational models have been used to predict the stereochemical outcome of iridium-catalyzed C-C bond cleavage of cyclobutanols. nih.gov These calculations supported a mechanism involving the initial formation of an Ir(III) hydride intermediate, followed by β-carbon elimination. nih.gov Similarly, DFT studies have rationalized the high endo-selectivity observed in the gold-catalyzed cyclization of alkynylcyclobutane carboxamides. rsc.org The integration of these computational tools is expected to accelerate the discovery and optimization of new reactions for the synthesis and functionalization of cyclobutanol derivatives. The continued development of computational methods will enable more accurate predictions of reaction outcomes, reducing the need for extensive empirical screening. nih.gov
Integration of Cyclobutanol Scaffolds in Advanced Material Precursors
The rigid and well-defined structure of the cyclobutane ring makes it an attractive component for the design of advanced materials with unique properties. Cyclobutanol derivatives, particularly diols like this compound, are being explored as monomers for the synthesis of novel polyesters and other polymers.
Research has shown that cyclobutane diols, such as 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) and trans-1,3-cyclobutanedimethanol (CBDO-1), can be used to produce BPA-free polyesters with excellent thermal and mechanical properties. researchgate.netrsc.orgresearchgate.net The stereochemistry of the cyclobutane diol monomer can significantly influence the properties of the resulting polymer. For example, polyesters prepared with a high cis-to-trans ratio of a cyclobutane diol monomer exhibited higher glass transition temperatures and improved thermal stability. researchgate.net
The synthesis of polyesters from trans-1,3-cyclobutanedimethanol (a close analog of this compound) and various diacids has been reported, with the resulting polymers showing a range of glass transition temperatures from 33 to 114 °C and decomposition temperatures from 381 to 424 °C. rsc.org These findings highlight the potential of incorporating cyclobutanol scaffolds into polymers to tune their physical properties. Future work in this area will likely focus on the synthesis of a wider range of cyclobutane-containing polymers and the investigation of their applications in areas such as biodegradable plastics and high-performance materials. nih.govrsc.orgeuropean-coatings.com
Table 2: Thermal Properties of Polyesters Derived from Cyclobutane Diols
| Cyclobutane Diol Monomer | Diacid Co-monomer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Reference |
| trans-1,3-Cyclobutanedimethanol (CBDO-1) | Various Aliphatic and Aromatic Diacids | 33 - 114 °C | 381 - 424 °C | rsc.org |
| 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) | Terephthalic Acid | ~150 - 200 °C (depending on co-monomer) | > 400 °C | researchgate.net |
Synergistic Approaches between Synthetic and Theoretical Chemistry in Cyclobutanol Research
The advancement of cyclobutanol chemistry is increasingly reliant on the close collaboration between synthetic and theoretical chemists. This synergistic approach allows for a deeper understanding of reaction mechanisms and the rational design of new synthetic strategies. nih.gov
An excellent example of this synergy is the use of DFT calculations to guide the development of new catalytic systems for C-H functionalization. chemrxiv.org Computational studies can help to elucidate the role of the catalyst and ligands in determining the regio- and stereoselectivity of a reaction, providing a roadmap for the design of more efficient and selective catalysts. nih.gov For instance, computational analysis of the cyclopalladation step in the enantioselective C(sp³)–H arylation of aminomethyl-cyclopropanes and -cyclobutanes provided a clear understanding of how enantioselective C–H cleavage occurs. chemrxiv.org
Furthermore, theoretical studies can predict the feasibility of novel transformations and identify potential side reactions, thereby saving significant experimental effort. acs.org As computational methods become more accurate and accessible, their integration into the workflow of synthetic chemistry is expected to become standard practice. This collaborative approach will be crucial for tackling the remaining challenges in cyclobutanol chemistry, such as the development of highly selective methods for the synthesis of polysubstituted cyclobutanes and the design of novel cyclobutane-based materials with tailored properties.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for trans-2-(Hydroxymethyl)cyclobutanol, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The primary synthesis involves catalytic hydrogenation of cyclobutane derivatives. For optimization:
- Use palladium or platinum catalysts under hydrogen pressure (1–3 atm) to reduce strain in the cyclobutane ring while preserving hydroxymethyl groups .
- Control reaction temperature (25–50°C) to minimize side reactions like ring-opening.
- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the trans isomer. Yield improvements (≥80%) require inert atmospheres (N₂/Ar) and slow addition of precursors .
Q. How is the stereochemistry of this compound confirmed, and what analytical techniques are critical for structural validation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze coupling constants (e.g., ) between adjacent protons on the cyclobutane ring. Trans-configuration shows characteristic splitting patterns distinct from cis analogs .
- X-ray Crystallography : Resolve spatial arrangement of hydroxymethyl groups; trans isomers exhibit dihedral angles >150° between substituents .
- Polarimetry : Measure optical activity if enantiomers are present (though the compound itself is not chiral due to symmetry) .
Q. What initial biological screening approaches are recommended to assess the antiproliferative potential of this compound?
- Methodological Answer :
- Use in vitro assays with cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls (e.g., HEK293).
- Apply MTT or resazurin assays to measure IC₅₀ values.
- Compare activity to structural analogs like [2-(Aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol, which shows antiproliferative effects via amine-group interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Standardize Assays : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
- Structural Purity Verification : Use HPLC-MS to confirm absence of impurities (e.g., cis isomers or oxidation byproducts) that may skew results .
- Meta-Analysis : Cross-reference data with PubChem and ChemIDplus entries (CAS 55659-54-6) to identify batch-specific variations .
Q. What computational strategies are effective in predicting the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to proteins like cyclooxygenase-2 (COX-2), leveraging the compound’s diol groups for hydrogen bonding .
- Molecular Dynamics (MD) Simulations : Simulate interactions over 100 ns to assess stability of cyclobutane ring in aqueous environments (e.g., TIP3P water model).
- QM/MM Calculations : Study electronic effects of the strained cyclobutane ring on reactivity .
Q. How does high-pressure crystallography enhance understanding of this compound’s structural stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
